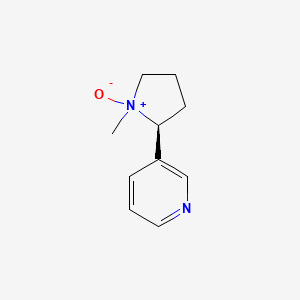

nicotine-1'-N-oxide

Vue d'ensemble

Description

Nicotine-1’-N-oxide is a metabolite of nicotine, a well-known alkaloid found in tobacco. It is formed through the oxidation of nicotine and is one of the primary metabolites detected in the urine of smokers. This compound plays a significant role in the metabolism and detoxification of nicotine in the human body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nicotine-1’-N-oxide can be synthesized through the oxidation of nicotine using various oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂) and peracids. The reaction typically involves the addition of the oxidizing agent to a solution of nicotine in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of nicotine-1’-N-oxide involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the conversion of nicotine to nicotine-1’-N-oxide while minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Nicotine-1’-N-oxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other metabolites.

Reduction: Nicotine-1’-N-oxide can be reduced back to nicotine under specific conditions.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Further oxidized metabolites.

Reduction: Nicotine.

Substitution: Various substituted nicotine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Metabolism

Nicotine-1'-N-oxide is classified as a pyrrolidinylpyridine, with the molecular formula and a molecular weight of approximately 178.23 g/mol. It is formed through the oxidation of nicotine's pyrrolidine nitrogen and is primarily involved in nicotine metabolism pathways in humans .

Metabolic Role

In humans, this compound serves as a significant metabolite during nicotine processing. Studies have shown it can be detected in various biological fluids, including urine, where its presence may serve as a biomarker for nicotine consumption and exposure to tobacco products . The stereoselectivity of its formation has been investigated, revealing that the trans diastereomer predominates in smokers' urine .

Biomarker for Tobacco Exposure

This compound can be utilized as a biomarker for assessing tobacco exposure. Its detection in biological samples helps researchers understand nicotine metabolism and the effects of smoking on human health. This application is crucial for epidemiological studies aimed at evaluating the risks associated with tobacco use .

Antibacterial Activity

Recent studies have explored the synthesis of nicotine derivatives, including this compound, for their antibacterial properties. A series of compounds derived from this compound were tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Table 1: Antibacterial Activity of Nicotine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2a | Pseudomonas aeruginosa | 21 |

| 2b | Listeria monocytogenes | 14 |

| 2c | Klebsiella pneumoniae | 10 |

| 2d | Staphylococcus aureus | 8 |

Enzyme Engineering

This compound has also been identified as a product in engineered flavoenzymes designed for aerobic nicotine catabolism. These enzymes facilitate the breakdown of nicotine into less harmful substances, presenting a novel approach to addressing nicotine addiction and reducing its health impacts. The development of such enzymes could lead to therapeutic applications aimed at aiding smoking cessation .

Case Study 1: Urinary Excretion Analysis

A study conducted on smokers revealed that urinary excretion levels of this compound could provide insights into individual metabolism rates of nicotine. This research contributes to understanding how different individuals process nicotine and the implications for addiction treatment strategies .

Case Study 2: Antibacterial Efficacy Testing

In another study focusing on synthesized derivatives of this compound, researchers evaluated their effectiveness against various bacterial strains. The findings suggested that some derivatives could be developed into effective antibacterial agents, highlighting their potential role in combating antibiotic-resistant bacteria .

Mécanisme D'action

Nicotine-1’-N-oxide exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic receptors composed of five subunits that respond to the binding of nicotine and its metabolites. The binding of nicotine-1’-N-oxide to these receptors can modulate their activity, influencing neurotransmitter release and other cellular processes .

Comparaison Avec Des Composés Similaires

Cotinine: Another major metabolite of nicotine, often used as a biomarker for nicotine exposure.

Nornicotine: A minor alkaloid found in tobacco and a metabolite of nicotine.

Anabasine: An alkaloid similar to nicotine, found in certain plants

Uniqueness: Nicotine-1’-N-oxide is unique in its specific role in the detoxification and metabolism of nicotine. Unlike cotinine, which is more stable and commonly used as a biomarker, nicotine-1’-N-oxide is more reactive and participates in various metabolic pathways .

Activité Biologique

Nicotine-1'-N-oxide (NNO), a primary metabolite of nicotine, has garnered interest due to its role in nicotine metabolism and its potential biological effects. This article explores the biological activity of NNO, including its metabolic pathways, pharmacokinetics, and implications for health, particularly in the context of tobacco use.

This compound is classified as a pyrrolidinylpyridine, characterized by a pyrrolidine ring linked to a pyridine ring. Its chemical structure is represented by the IUPAC name 1-methyl-2-(pyridin-3-yl)pyrrolidin-1-ium-1-olate, with a molecular formula of CHNO and a molecular weight of approximately 178.23 g/mol .

In humans, NNO is primarily formed through the oxidation of nicotine, predominantly via flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes . The metabolic pathways involving NNO are critical as they influence the pharmacokinetics of nicotine itself.

Pharmacokinetics

The pharmacokinetic profile of NNO has been studied in various animal models, notably in New Zealand rabbits. Key findings include:

- Half-life : Approximately 42.6 minutes.

- Volume of Distribution (VDss) : 0.34 L/kg.

- Clearance Rate : 7.5 mL/min/kg.

- Bioavailability : Oral bioavailability was observed at 15.1%, while intraperitoneal (IP) bioavailability was higher at 79% .

These parameters indicate that NNO is rapidly metabolized and cleared from the body, with significant conversion to nicotine and cotinine following administration.

Impact on Nicotine Metabolism

NNO plays a crucial role in the metabolism of nicotine, affecting its pharmacological effects. Studies have shown that after oral administration of NNO, approximately 45% is reduced to nicotine, indicating significant presystemic metabolism . This reduction impacts the overall plasma levels of nicotine in users, which may contribute to variations in addiction and withdrawal symptoms.

Case Studies on Urinary Excretion

Research has highlighted the presence of NNO in urine samples from smokers. A study examining urinary metabolites found that individuals with higher nicotine metabolic ratios exhibited increased levels of NNO . This suggests that NNO could serve as a biomarker for nicotine exposure and metabolism efficiency.

Comparative Analysis

The following table summarizes key biological activities and properties associated with nicotine and its metabolites, including this compound:

| Compound | Formation | Half-life (min) | Bioavailability (%) | Metabolites Produced |

|---|---|---|---|---|

| Nicotine | Tobacco smoke | ~60 | ~100 | Cotinine, NNO |

| This compound | Oxidation of nicotine | 42.6 | 15.1 (oral), 79 (IP) | Nicotine, Cotinine |

| Cotinine | Metabolism of nicotine | ~16 | ~90 | Trans-3'-hydroxycotinine |

Health Implications

The biological activity of NNO has implications for understanding tobacco addiction and potential therapeutic interventions. Given its role in modulating nicotine metabolism, variations in NNO levels could influence individual responses to smoking cessation therapies. Furthermore, as a metabolite detectable in urine, NNO may provide insights into smoking behaviors and metabolic efficiency among different populations.

Propriétés

IUPAC Name |

3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFBQHICRCUQJJ-NUHJPDEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC[C@H]1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867021 | |

| Record name | (-)-Nicotine 1′-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-26-9 | |

| Record name | Nicotine 1′-N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine N'-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Nicotine 1′-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTINE N'-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R173T257I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.